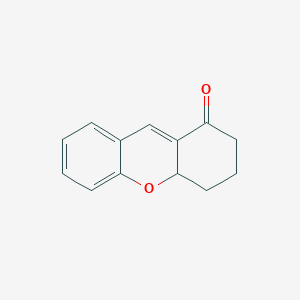
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine is a synthetic peptide composed of five amino acids: L-methionine, L-tyrosine, L-proline, glycine, and L-isoleucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for modifying amino acid side chains.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. The methionine residue can act as a methyl donor, while the tyrosine residue can participate in phosphorylation reactions, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-tyrosine
- L-Methionyl-L-tyrosyl-L-prolyl-L-phenylalanine
- L-Methionyl-L-tyrosyl-L-prolyl-L-leucine
Uniqueness
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. The presence of glycine provides flexibility to the peptide backbone, while isoleucine contributes to hydrophobic interactions.
Eigenschaften
CAS-Nummer |
823233-47-2 |
|---|---|
Molekularformel |
C27H41N5O7S |
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H41N5O7S/c1-4-16(2)23(27(38)39)31-22(34)15-29-25(36)21-6-5-12-32(21)26(37)20(14-17-7-9-18(33)10-8-17)30-24(35)19(28)11-13-40-3/h7-10,16,19-21,23,33H,4-6,11-15,28H2,1-3H3,(H,29,36)(H,30,35)(H,31,34)(H,38,39)/t16-,19-,20-,21-,23-/m0/s1 |
InChI-Schlüssel |
FEKVXIUQPFYGRA-BQSWGBOTSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
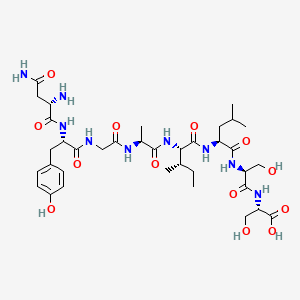
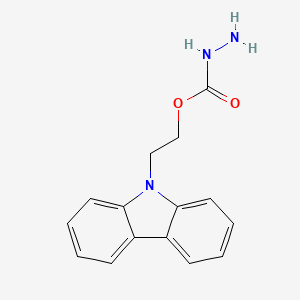
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)
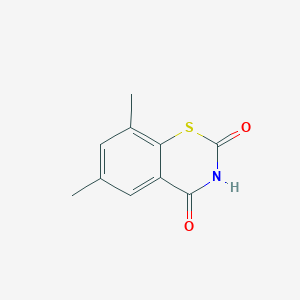
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

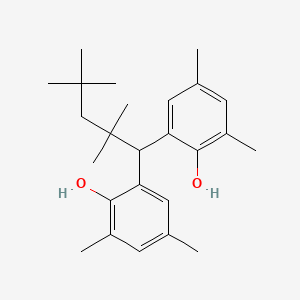
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
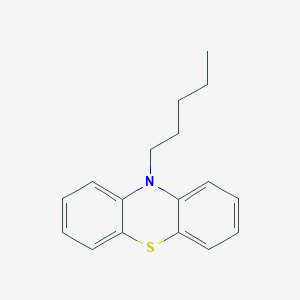
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
